molecular formula C11H13N3O B3353865 N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide CAS No. 568543-99-7

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

Cat. No.: B3353865
CAS No.: 568543-99-7
M. Wt: 203.24 g/mol
InChI Key: DQAFWJOMDWZTBB-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a chemical compound with the molecular formula C11H13N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its unique structural features and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the reaction of 2-aminobenzimidazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it may interact with neurotransmitter receptors, making it a candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-1,3-benzothiazol-2-yl)ethyl]acetamide: Similar structure but contains a sulfur atom instead of nitrogen.

    N-[1-(1H-1,3-benzoxazol-2-yl)ethyl]acetamide: Contains an oxygen atom instead of nitrogen.

    N-[1-(1H-1,3-benzimidazol-2-yl)ethyl]propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research fields .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(12-8(2)15)11-13-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFWJOMDWZTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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